molecular formula C6ClF9 B14602879 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene CAS No. 58911-31-2

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene

Katalognummer: B14602879
CAS-Nummer: 58911-31-2
Molekulargewicht: 278.50 g/mol
InChI-Schlüssel: GXRCBCQYCRBOMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is a highly fluorinated cyclopropene derivative. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a chlorine atom attached to a cyclopropene ring. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene typically involves the cyclopropenation of fluorinated diazoalkanes with alkynes. This reaction is often catalyzed by transition metals such as rhodium(II) or copper(I). The reaction conditions usually require an inert atmosphere, low temperatures, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of continuous flow reactors and advanced catalytic systems could potentially be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted cyclopropenes.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of cyclopropanes.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex fluorinated molecules.

    Biology: Investigated for its potential as a bioactive compound due to its stability and lipophilicity.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive sites. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with biological membranes and proteins. The chlorine atom can be substituted, enabling the compound to form covalent bonds with nucleophilic sites in biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
  • 3-Iodo-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
  • 3-Fluoro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene

Uniqueness

3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is unique due to the presence of a chlorine atom, which provides a distinct reactivity profile compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate reactivity allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

58911-31-2

Molekularformel

C6ClF9

Molekulargewicht

278.50 g/mol

IUPAC-Name

3-chloro-1,2,3-tris(trifluoromethyl)cyclopropene

InChI

InChI=1S/C6ClF9/c7-3(6(14,15)16)1(4(8,9)10)2(3)5(11,12)13

InChI-Schlüssel

GXRCBCQYCRBOMG-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C1(C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.